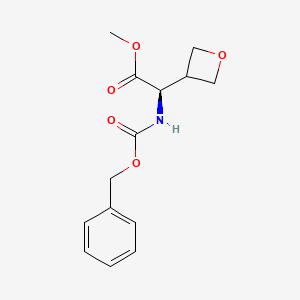![molecular formula C6H11Cl2N3OS B6343524 (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate CAS No. 2368828-71-9](/img/structure/B6343524.png)
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate (IMT-HCl) is a novel compound that is gaining attention due to its potential use in a variety of scientific research applications. IMT-HCl is a small molecule inhibitor of the enzyme, histone deacetylase (HDAC). As an HDAC inhibitor, IMT-HCl has the ability to modulate gene expression, making it a promising tool for studying epigenetics, gene regulation, and gene therapy.
Applications De Recherche Scientifique
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate has been studied for its potential use in scientific research applications, such as epigenetics, gene regulation, and gene therapy. As an HDAC inhibitor, this compound has the ability to modulate gene expression, making it a promising tool for studying epigenetics and gene regulation. In addition, this compound has been studied for its potential use in gene therapy, as it has been shown to be effective at modulating gene expression in cancer cells.
Mécanisme D'action
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate works by inhibiting the enzyme, histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, this compound is able to modulate gene expression, making it a promising tool for studying epigenetics and gene regulation.
Biochemical and Physiological Effects
This compound has been studied for its potential use in a variety of scientific research applications, including epigenetics, gene regulation, and gene therapy. In addition, this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, modulate gene expression, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate has several advantages for use in laboratory experiments. For example, this compound is easy to synthesize and is stable in solution, making it easy to use in experiments. In addition, this compound is a potent HDAC inhibitor, making it an ideal tool for studying epigenetics and gene regulation. However, there are also some limitations to using this compound in experiments. For example, this compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, this compound is not highly selective, meaning that it may have off-target effects in experiments.
Orientations Futures
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate is a promising tool for studying epigenetics, gene regulation, and gene therapy. However, there is still much to learn about this compound and its potential applications. Future research should focus on understanding the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research should be conducted to better understand the advantages and limitations of using this compound in laboratory experiments. Finally, research should be conducted to explore the potential applications of this compound in gene therapy and other scientific research applications.
Méthodes De Synthèse
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate can be synthesized from commercially available imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine (IMT) and hydrochloric acid (HCl). First, IMT is dissolved in a solvent such as dichloromethane or dimethylformamide. Then, a solution of HCl is added dropwise to the IMT solution. This reaction is then allowed to stir for several hours, until the reaction is complete. The resulting product is this compound, which is then purified by recrystallization.
Propriétés
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S.2ClH.H2O/c7-3-5-4-9-1-2-10-6(9)8-5;;;/h1-2,4H,3,7H2;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFASEBTXIBLBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CN.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)
![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)








![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)


